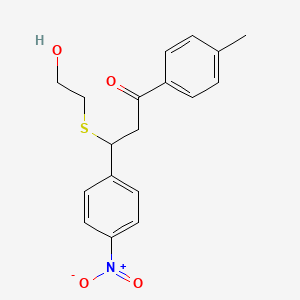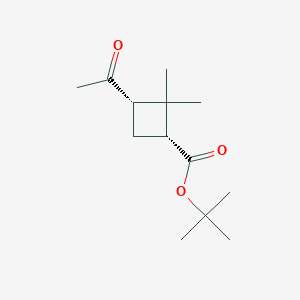
tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring with various substituents, including a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a cyclobutane derivative with tert-butyl chloroformate under basic conditions. The reaction typically requires a base such as triethylamine and is carried out at low temperatures to ensure selectivity and yield. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound features a bicyclic structure and is used in similar applications, including organic synthesis and medicinal chemistry.
Tert-butyl (1R,3S)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate: Similar in structure but with a hydroxyl group instead of an acetyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-8(14)9-7-10(13(9,5)6)11(15)16-12(2,3)4/h9-10H,7H2,1-6H3/t9-,10+/m1/s1 |
InChI Key |
WPGRNRNFZMZNFY-ZJUUUORDSA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H](C1(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


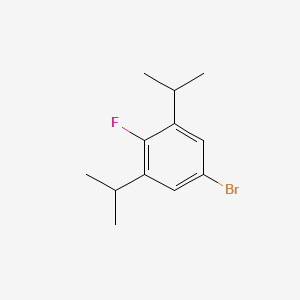
![3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14881348.png)
![7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14881353.png)

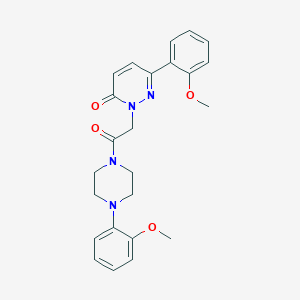
![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
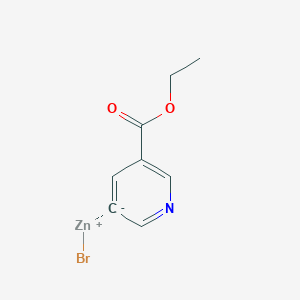
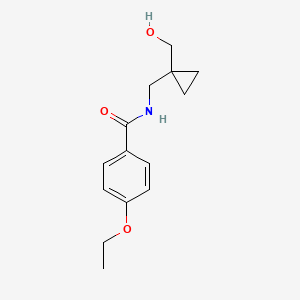
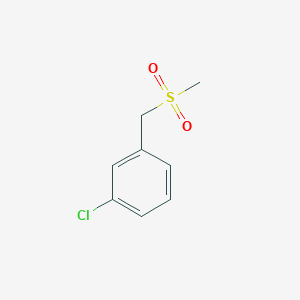
![N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14881419.png)

